2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol
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Overview
Description
2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to an aniline moiety, which is further linked to an ethan-1-ol group. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by chlorination to add the chloro group. The final step involves the reaction of the intermediate with ethan-1-ol under controlled conditions to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a wide range of functionalized compounds .
Scientific Research Applications
2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in electron transfer reactions, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 2-Nitro-4-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol stands out due to the presence of both nitro and chloro groups on the aniline ring, combined with an ethan-1-ol moiety. This unique combination of functional groups imparts distinct reactivity and properties, making it particularly valuable in specific research and industrial applications .
Properties
CAS No. |
61286-99-5 |
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Molecular Formula |
C9H8ClF3N2O3 |
Molecular Weight |
284.62 g/mol |
IUPAC Name |
2-[5-chloro-2-nitro-4-(trifluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C9H8ClF3N2O3/c10-6-4-7(14-1-2-16)8(15(17)18)3-5(6)9(11,12)13/h3-4,14,16H,1-2H2 |
InChI Key |
NXEWKRDQMCOEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])NCCO)Cl)C(F)(F)F |
Origin of Product |
United States |
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